Cyprodinil

Übersicht

Beschreibung

Cyprodinil ist ein systemisches Fungizid, das zur Gruppe der Anilinopyrimidine gehört. Es wird in der Landwirtschaft weit verbreitet zur Bekämpfung einer Vielzahl von Pilzkrankheiten an Nutzpflanzen wie Getreide, Trauben, Kernobst, Steinobst, Erdbeeren, Gemüse und Zierpflanzen eingesetzt . Die Verbindung wirkt als Inhibitor der Methioninbiosynthese, die für das Pilzwachstum essentiell ist .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Cyprodinil wird in einem mehrstufigen Verfahren synthetisiert, das die Reaktion von 4-Cyclopropyl-6-methyl-pyrimidin-2-ylamin mit Phenylamin beinhaltet . Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Lösungsmitteln wie Methanol oder Acetonitril und Katalysatoren, um die Reaktion zu erleichtern. Das Endprodukt wird durch Kristallisation oder andere Trennverfahren gereinigt, um hochreines this compound zu erhalten .

Industrielle Produktionsverfahren

In industriellen Umgebungen wird this compound unter Verwendung von großtechnischen chemischen Reaktoren hergestellt, in denen die Reaktanten unter kontrollierten Temperaturen und Drücken gemischt werden. Der Prozess umfasst Schritte wie Saatgutreinigung, Saatgutvorbereitung, Flockenbildung, Kochen, Pressen, Lösungsmittelextraktion und Entsolventierung . Das Endprodukt wird für den landwirtschaftlichen Einsatz in verschiedene Formen wie wasserdispergierbare Granulate und emulgierbare Konzentrate formuliert .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Cyprodinil unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um hydroxylierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können this compound in die entsprechenden Amin-Derivate umwandeln.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern . Die Reaktionen werden typischerweise unter kontrollierten Temperaturen und Drücken durchgeführt, um hohe Ausbeuten und Reinheit der Produkte zu gewährleisten.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen hydroxylierte, reduzierte und substituierte Derivate von this compound. Diese Derivate können unterschiedliche biologische Aktivitäten aufweisen und werden häufig auf ihren potenziellen Einsatz als Fungizide oder andere Anwendungen untersucht .

Wissenschaftliche Forschungsanwendungen

Crop Protection

Cyprodinil is predominantly utilized in the agricultural sector for the protection of fruits and vegetables against fungal pathogens. Key applications include:

- Preharvest Treatments : this compound is applied before harvest to reduce the incidence of postharvest diseases such as gray mold (Botrytis cinerea) in crops like apples and strawberries. Studies have shown that preharvest applications significantly lower the incidence of these diseases, enhancing crop quality and yield .

- Postharvest Treatments : The compound is also effective in controlling postharvest decay caused by fungi such as Penicillium digitatum in citrus fruits. Research indicates that this compound, when combined with heat treatments, can effectively manage green mold, thereby extending the shelf life of affected fruits .

Efficacy Against Specific Pathogens

This compound has demonstrated effectiveness against a variety of fungal pathogens:

| Crop | Pathogen | Application Type | Efficacy |

|---|---|---|---|

| Apples | Botrytis cinerea | Preharvest | Reduced gray mold incidence |

| Oranges | Penicillium digitatum | Postharvest | Controlled green mold |

| Strawberries | Botrytis spp. | Preharvest | Lower lesion diameter |

Toxicological Studies

Comprehensive studies have assessed the toxicity and safety profile of this compound. Key findings include:

- Genotoxicity : this compound has been evaluated for genotoxic effects in various studies. While some research indicated potential genotoxicity at high concentrations in vitro, it was deemed unlikely to pose significant risks under normal agricultural use conditions .

- Chronic Toxicity : Long-term studies have shown that this compound does not exhibit carcinogenic properties. The U.S. EPA classified it as "Not Likely" to be a carcinogen based on extensive toxicological data .

Environmental Persistence

This compound's environmental fate has been a subject of investigation, particularly regarding its persistence in soil and water systems. The compound tends to degrade under environmental conditions, reducing its potential for accumulation in ecosystems.

Case Study 1: Efficacy on Gala Apples

A study conducted over two years assessed the impact of preharvest this compound applications on 'Gala' apples. Results indicated a consistent reduction in gray mold incidence and lesion size, supporting its use as a reliable fungicide for this crop .

Case Study 2: Postharvest Control in Oranges

Research focusing on 'Valencia' oranges evaluated the effectiveness of this compound combined with thermal treatments against green mold. Findings demonstrated that this combination significantly reduced fungal growth compared to untreated controls, suggesting practical applications for maintaining fruit quality during storage .

Wirkmechanismus

Cyprodinil übt seine fungiziden Wirkungen aus, indem es die Biosynthese von Methionin hemmt, einer essentiellen Aminosäure für das Pilzwachstum . Die Verbindung zielt auf das Enzym Methioninsynthase ab, das am letzten Schritt der Methioninbiosynthese beteiligt ist. Durch die Hemmung dieses Enzyms stört this compound die Produktion von Methionin, was zu einer Hemmung des Pilzwachstums und der -entwicklung führt .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Cyprodinil ähnelt anderen Anilinopyrimidin-Fungiziden wie Pyrimethanil und Mepanipyrim . Diese Verbindungen haben eine ähnliche chemische Struktur und Wirkungsweise und zielen auf den Methioninbiosyntheseweg in Pilzen ab.

Einzigartigkeit

Was this compound von anderen ähnlichen Verbindungen unterscheidet, ist seine Breitbandwirkung und seine systemischen Eigenschaften. Es ist wirksam gegen eine breite Palette von Pilzerregern und kann von Pflanzen aufgenommen werden, wodurch ein lang anhaltender Schutz gewährleistet wird . Darüber hinaus hat this compound eine einzigartige chemische Struktur, die es ermöglicht, in Kombination mit anderen Fungiziden eingesetzt zu werden, um seine Wirksamkeit zu verbessern und das Risiko der Resistenzentwicklung zu verringern .

Biologische Aktivität

2-Bromo-6-fluorobenzothiazole is a compound belonging to the benzothiazole family, known for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Benzothiazole derivatives, including 2-Bromo-6-fluorobenzothiazole, exhibit a range of biological activities such as antibacterial , fungicidal , and anticancer effects. The presence of halogen substituents (bromine and fluorine) enhances the compound's lipophilicity and bioavailability, making it a candidate for drug development.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds similar to 2-Bromo-6-fluorobenzothiazole have shown significant activity against various cancer cell lines. The mechanism often involves inhibition of specific enzymes or pathways critical for cancer cell proliferation.

Case Study:

In a study examining the effects of benzothiazole derivatives on cancer cells, researchers reported that 2-Bromo-6-fluorobenzothiazole exhibited cytotoxicity against breast and lung cancer cell lines with IC50 values in the micromolar range. The compound was found to induce apoptosis through activation of caspase pathways .

| Compound Name | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2-Bromo-6-fluorobenzothiazole | MCF-7 (Breast) | 10 | Caspase activation |

| 2-Bromo-6-fluorobenzothiazole | A549 (Lung) | 15 | Cell cycle arrest |

Antibacterial Activity

The antibacterial properties of 2-Bromo-6-fluorobenzothiazole have also been investigated. Its effectiveness against various bacterial strains suggests potential applications in treating infections.

Case Study:

A study assessed the antibacterial activity of several benzothiazole derivatives, including 2-Bromo-6-fluorobenzothiazole, against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones in agar diffusion assays, indicating its potential as an antibacterial agent.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

Antifungal Activity

Similar to its antibacterial properties, this compound has shown antifungal activity against various fungal pathogens. The mechanism typically involves disruption of fungal cell wall synthesis or function.

The biological activity of 2-Bromo-6-fluorobenzothiazole is primarily attributed to its ability to interact with molecular targets such as enzymes and receptors. This interaction can lead to:

- Inhibition of Enzyme Activity: The compound may inhibit key enzymes involved in cellular processes.

- Modulation of Receptor Signaling: It can affect receptor pathways that regulate cell growth and survival.

- Induction of DNA Damage: Some studies suggest that it can cause DNA strand breaks, leading to apoptosis in cancer cells .

Research Findings

Recent advancements in medicinal chemistry have focused on optimizing the structure of benzothiazole derivatives to enhance their biological activity. Research indicates that modifications at specific positions on the benzothiazole ring can significantly alter their efficacy against different biological targets .

Eigenschaften

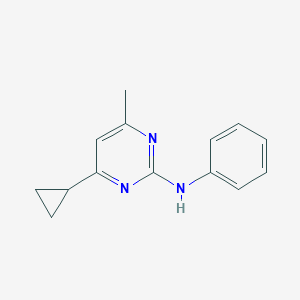

IUPAC Name |

4-cyclopropyl-6-methyl-N-phenylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3/c1-10-9-13(11-7-8-11)17-14(15-10)16-12-5-3-2-4-6-12/h2-6,9,11H,7-8H2,1H3,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAORKNGNJCEJBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC2=CC=CC=C2)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1032359 | |

| Record name | Cyprodinil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1032359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index], Solid | |

| Record name | Cyprodinil | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4626 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Cyprodinil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034853 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

In water, 13 mg/L (pH 7.0); 20 mg/L (pH 5.0) at 25 °C, In ethanol 160, acetone 610, toluene 440, n-hexane 26, n-octanol 140 (all in g/L at 25 °C), 0.013 mg/mL at 25 °C | |

| Record name | CYPRODINIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7019 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cyprodinil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034853 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.21 at 20 °C | |

| Record name | CYPRODINIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7019 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000368 [mmHg], 3.68X10-6 mm Hg at 25 °C | |

| Record name | Cyprodinil | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4626 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CYPRODINIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7019 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Fine beige powder, White crystalline solid, Powder with agglomerates at 20 °C | |

CAS No. |

121552-61-2 | |

| Record name | Cyprodinil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121552-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyprodinil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121552612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyprodinil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1032359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Pyrimidinamine, 4-cyclopropyl-6-methyl-N-phenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.179 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYPRODINIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42P6T6OFWZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYPRODINIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7019 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cyprodinil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034853 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

75.9 °C, 76 °C | |

| Record name | CYPRODINIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7019 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cyprodinil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034853 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.